1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
Overview
Description
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves the reaction of 1,3-dicarbonyl compounds with appropriate reagents under controlled conditions. The process often includes steps such as condensation, cyclization, and functional group modifications . Industrial production methods may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential anticancer applications, where it can interfere with the proliferation of cancer cells .
Comparison with Similar Compounds
1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is unique due to its specific structural features and functional groups. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: Known for their anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-c]triazines: Exhibiting a broad range of biological activities.
Thieno[2,3-b]pyridines: Used in pharmaceutical research for their potential therapeutic effects.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
5,6-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)22-17(3)18(4)24-21-20(14-23-27(21)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQFCLUECBZTPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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